molecular formula C18H21N5O2 B2993327 8-(Benzylamino)-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione CAS No. 377053-14-0

8-(Benzylamino)-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione

Cat. No. B2993327
CAS RN: 377053-14-0
M. Wt: 339.399
InChI Key: RIIHBRVPDGFLHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(Benzylamino)-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione, also known as PD98059, is a selective inhibitor of the mitogen-activated protein kinase (MAPK) pathway. This compound has been widely used in scientific research to investigate the role of MAPK signaling in various cellular processes.

Scientific Research Applications

Antiviral Activity

The indole scaffold, which is structurally similar to the purine system in Oprea1_646604, has been found to possess significant antiviral properties . Compounds with indole derivatives have shown inhibitory activity against influenza A and other viruses . By analogy, Oprea1_646604 could be researched for its potential antiviral effects, possibly offering a new avenue for treating viral infections.

Anti-inflammatory Properties

Indole derivatives, which share a resemblance to the purine core of Oprea1_646604, are known for their anti-inflammatory activities . This suggests that Oprea1_646604 might be used in the development of new anti-inflammatory agents, which could be beneficial in treating conditions like arthritis or asthma.

Anticancer Potential

The biological activities of indole derivatives extend to anticancer effects . They have been utilized in the synthesis of various compounds for screening pharmacological activities, including anticancer properties . Oprea1_646604 could be explored for its potential use in cancer research, particularly in the synthesis of new therapeutic agents.

Antimicrobial Efficacy

Indole derivatives have demonstrated antimicrobial activity , which includes antibacterial and antifungal effects . Research into Oprea1_646604 could uncover its efficacy as an antimicrobial agent, potentially leading to the development of new medications for bacterial and fungal infections.

Neuroprotective Effects

Compounds like Oprea1_646604 that contain a purine structure may exhibit neuroprotective properties . Research into similar compounds has shown potential in treating neurodegenerative diseases . Oprea1_646604 could be investigated for its ability to protect neuronal cells, which might contribute to therapies for conditions such as Alzheimer’s or Parkinson’s disease.

Plant Growth Regulation

Indole-3-acetic acid, a plant hormone derived from tryptophan, is closely related to the indole structure present in many biologically active compounds . Oprea1_646604 could be studied for its role in plant growth and development, potentially serving as a basis for creating new agricultural chemicals that regulate plant hormones.

properties

IUPAC Name

8-(benzylamino)-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2/c1-12(2)11-23-14-15(21(3)18(25)22(4)16(14)24)20-17(23)19-10-13-8-6-5-7-9-13/h5-9H,1,10-11H2,2-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIIHBRVPDGFLHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C2=C(N=C1NCC3=CC=CC=C3)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(benzylamino)-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione

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